

# A Comparative Analysis of Dithranol (Standard) Versus Other Topical Psoriasis Treatments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Dithranol (Standard)** against other prominent topical treatments for psoriasis. The information presented is collated from various clinical studies and scientific literature to support research and development endeavors in dermatology.

## **Introduction to Topical Psoriasis Therapies**

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, leading to the formation of erythematous, scaly plaques.[1] For mild-to-moderate psoriasis, topical treatments are the cornerstone of therapy.[2] These treatments aim to control the inflammatory process, normalize keratinocyte differentiation and proliferation, and alleviate symptoms. This guide focuses on a comparative analysis of Dithranol, a well-established therapy, with other widely used topical agents: corticosteroids, vitamin D analogues, and retinoids.

# Comparative Efficacy and Safety of Topical Psoriasis Treatments

The following tables summarize quantitative data from various clinical trials, offering a comparative perspective on the efficacy and safety of Dithranol and its alternatives. The Psoriasis Area and Severity Index (PASI) is a widely used metric to assess the severity of





psoriasis, with a higher score indicating greater severity. A percentage reduction in PASI score is a common endpoint in clinical trials to evaluate treatment efficacy.[3][4][5]

| Table 1: Efficient of Dithronal                  |                |                                               |  |  |
|--------------------------------------------------|----------------|-----------------------------------------------|--|--|
| Table 1: Efficacy of Dithranol vs. Calcipotriol  |                |                                               |  |  |
|                                                  | Dithuanal      | Onlain stain!                                 |  |  |
| Efficacy Endpoint                                | Dithranol      | Calcipotriol                                  |  |  |
| Mean % Reduction in PASI                         | 57.0% - 63.6%[ | 6] 57.0%[6]                                   |  |  |
| Patients 'Cleared' or with                       |                |                                               |  |  |
| 'Marked Improvement'                             | 51.1%[7]       | 60.1%[7]                                      |  |  |
| (Investigator Assessment)                        |                |                                               |  |  |
| Patients 'Cleared' or with                       |                |                                               |  |  |
| 'Marked Improvement' (Patient                    | 49.6%[7]       | 60.8%[7]                                      |  |  |
| Assessment)                                      |                |                                               |  |  |
|                                                  |                |                                               |  |  |
| Table 2: Efficacy of Topical Co                  | rticosteroids  |                                               |  |  |
| Efficacy Endpoint                                |                | Topical Corticosteroids                       |  |  |
| Mean % Improvement in PASI (after 8 weeks)       |                | 45% - 60.5%[3]                                |  |  |
| Patients achieving >50% improvement in           |                | 30-90%[8]                                     |  |  |
| psoriasis                                        |                |                                               |  |  |
| Patients achieving >75% improvement in psoriasis |                | 7-85%[8]                                      |  |  |
|                                                  |                |                                               |  |  |
| psoriasis                                        |                |                                               |  |  |
|                                                  |                |                                               |  |  |
| Table 3: Efficacy of Tazarotene                  |                |                                               |  |  |
| Efficacy Endpoint                                |                | Tazarotene                                    |  |  |
| Reduction in PASI (Tazarotene + Dithranol vs.    |                | Significantly faster healing with combination |  |  |
| Dithranol alone)                                 |                | therapy[9]                                    |  |  |
| Reduction in PASI (0.1% gel vs. emollient)       |                | 64% vs. 48%[10]                               |  |  |



| Table 4: Adverse Effects of Topical Psoriasis Treatments |                                                                           |                                                                                                        |                                                                     |                                                           |
|----------------------------------------------------------|---------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|-----------------------------------------------------------|
| Adverse Effect                                           | Dithranol                                                                 | Topical<br>Corticosteroids                                                                             | Vitamin D<br>Analogues                                              | Tazarotene                                                |
| Common Side<br>Effects                                   | Skin irritation,<br>burning, staining<br>of skin and<br>clothes.[11][12]  | Skin atrophy,<br>telangiectasia,<br>striae, adrenal<br>suppression<br>(with widespread<br>use).[2][13] | Mild irritant contact dermatitis, perilesional irritation.[2][12]   | Skin irritation,<br>dryness,<br>redness, peeling.<br>[14] |
| Rate of Adverse<br>Events                                | Higher incidence of irritation and staining compared to calcipotriol.[15] | Lowest rate of adverse events in a systematic review.[2]                                               | Irritation in up to<br>20% of patients<br>in sensitive<br>areas.[2] | Generally mild-<br>to-moderate local<br>effects.[16]      |

# **Experimental Protocols**

Detailed methodologies from key clinical studies are provided below to offer insights into the experimental design and assessment of these topical treatments.

### **Dithranol Short-Contact Therapy Protocol**

A common regimen for Dithranol application is the short-contact method, designed to maximize efficacy while minimizing side effects.[11][14]

- Patient Population: Patients with stable plaque psoriasis.
- Treatment Regimen:
  - A small amount of Dithranol cream (starting at a low concentration, e.g., 0.1%) is applied accurately to the psoriatic plaques once or twice daily, typically before a shower or bath.



[11][16] Delicate areas like the face, neck, and skin folds should be treated with caution, using lower concentrations.[11]

- The surrounding healthy skin can be protected with a barrier like white petrolatum.
- The cream is left on the skin for a short period, typically ranging from 10 to 60 minutes.[14]
- After the specified contact time, the Dithranol is removed using cotton wool soaked in oil
  or a mild detergent, followed by a shower or bath.[11][14]
- The concentration of Dithranol and the contact time can be gradually increased based on the patient's tolerance and therapeutic response.[12][16]
- Duration of Treatment: Treatment is repeated daily until the psoriatic plaques are cleared, which typically takes six to twelve weeks.[11][14]
- Assessment: The severity of psoriasis is often assessed using the Psoriasis Area and Severity Index (PASI) at baseline and at regular intervals throughout the study.[17]

#### **PASI Score Assessment Protocol**

The Psoriasis Area and Severity Index (PASI) is a quantitative rating scale used to measure the severity of psoriasis.[3][4]

- Body Regions: The body is divided into four regions: head and neck (10% of body surface area), upper limbs (20%), trunk (30%), and lower limbs (40%).[3]
- Severity Parameters: For each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 5-point scale from 0 (none) to 4 (very severe).
- Area of Involvement: The percentage of skin area affected by psoriasis is estimated for each region and assigned a score from 0 (0% involvement) to 6 (>90% involvement).[3]
- Calculation: A formula is used to combine the scores for severity and area from each body region to generate a final PASI score ranging from 0 (no disease) to 72 (most severe disease).[3]



 Outcome Measure: The primary efficacy endpoint in many clinical trials is the percentage of patients achieving a 75% reduction in their baseline PASI score (PASI 75).[5]

### **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the key signaling pathways involved in the pathogenesis of psoriasis and the mechanisms of action of Dithranol and other topical treatments.



Click to download full resolution via product page

Psoriasis Pathogenesis Signaling Pathway.

#### **Mechanism of Action: Dithranol**

Dithranol's therapeutic effect is multifaceted, primarily targeting keratinocyte hyperproliferation and inflammation.[18][19] It is believed to generate reactive oxygen species, which inhibit DNA synthesis and cellular respiration in the hyperproliferative keratinocytes.[19] Dithranol also has immunosuppressive effects, inhibiting granulocyte function.[18]





Click to download full resolution via product page

Dithranol's Mechanism of Action.

### **Mechanism of Action: Topical Corticosteroids**

Topical corticosteroids exert their effects through broad anti-inflammatory, immunosuppressive, and anti-proliferative actions.[6][20] They bind to glucocorticoid receptors, leading to the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.[20]



Click to download full resolution via product page

Topical Corticosteroid Mechanism of Action.

# Mechanism of Action: Vitamin D Analogues (e.g., Calcipotriol)



Vitamin D analogues bind to the vitamin D receptor (VDR), which then forms a complex with the retinoid X receptor (RXR).[15][21] This complex binds to vitamin D response elements on DNA, modulating the transcription of genes involved in keratinocyte proliferation and differentiation, as well as immune responses.[15][21]



Click to download full resolution via product page

Vitamin D Analogue Mechanism of Action.

#### **Mechanism of Action: Tazarotene**

Tazarotene is a topical retinoid that is converted to its active form, tazarotenic acid, in the skin. [14] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), which then modulate the expression of genes that influence keratinocyte differentiation and proliferation, as well as inflammation.[11][14]





Click to download full resolution via product page

Tazarotene Mechanism of Action.

#### Conclusion

Dithranol remains an effective topical treatment for psoriasis, demonstrating significant efficacy in clearing psoriatic plaques. However, its use can be limited by local skin irritation and staining. Comparative studies show that while other topical agents like calcipotriol and corticosteroids may offer a more favorable side-effect profile, Dithranol's efficacy is comparable, particularly in a day-care setting.[6] The choice of topical therapy should be individualized based on disease severity, lesion location, patient preference, and tolerability. Combination therapies, such as Dithranol with a topical corticosteroid, may enhance efficacy and reduce treatment duration.[22] Further research into novel formulations and combination regimens is warranted to optimize the therapeutic index of these established topical agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 4. Psoriasis Area and Severity Index (PASI) Objectivisation by Flow Cytometry Analysis of Major Lymphocytes Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding key psoriasis outcome measures Bristol Myers Squibb [bms.com]
- 6. Mechanisms of action of topical corticosteroids in psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of treatment with dithranol and calcipotriol on the clinical severity and quality of life in patients with psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Out-patient treatment of psoriasis: short contact and overnight dithranol therapy compared
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. \*Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 11. Molecular mechanisms of tazarotene action in psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Biological Rationale for Use of Vitamin D Analogs in Combination With Corticosteroids for the Topical Treatment of Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. Signaling pathways and targeted therapies for psoriasis [ouci.dntb.gov.ua]
- 14. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Outpatient treatment with short-contact dithranol. The impact of frequent concentration adjustments PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dithranol: Recent views on its mechanism of action Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]



- 19. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of Action of Topical Corticosteroids in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vitamin D analogs: mechanism of action and therapeutic applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combining lesional short-contact dithranol therapy of psoriasis with a potent topical corticosteroid PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Dithranol (Standard) Versus
  Other Topical Psoriasis Treatments]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1221193#dithranol-standard-versus-other-topical-psoriasis-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com